(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
“(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” (CAS: 141850-54-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 4-position, and a hydroxymethyl group at the 2-position, with both stereocenters in the R configuration. Its molecular formula is C₁₀H₁₉NO₄ (molecular weight: 217.26 g/mol) . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors, due to its rigid pyrrolidine backbone and polar functional groups .
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443419 | |
| Record name | tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141850-54-6 | |
| Record name | tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Protection and Deprotection: The hydroxyl group is protected using a suitable protecting group, such as a benzyl or tert-butyl group, to prevent unwanted side reactions.
Hydroxylation: The protected intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- CAS : 191280-88-3
- Key Differences : The (2S,4S) stereoisomer exhibits inverted configurations at both stereocenters, altering hydrogen-bonding patterns and steric interactions. This impacts its reactivity in asymmetric synthesis and binding affinity to biological targets. For instance, the (2R,4R) isomer shows higher selectivity in enzyme inhibition assays compared to the (2S,4S) form .
(2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- CAS : 61478-26-0
- Key Differences : The (2S,4R) diastereomer retains the 4R hydroxyl group but has an S-configuration at the 2-position. This subtle change reduces its solubility in polar solvents (e.g., water solubility: ~5 mg/mL for (2R,4R) vs. ~3 mg/mL for (2S,4R)) due to altered dipole moments .
Functional Group Modifications
tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
(2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
- CAS : 1932800-41-3 .
- Key Differences: The hydroxymethyl group is replaced with an aminomethyl group, introducing a primary amine. This modification increases basicity (pKa ~9.5) and enables conjugation reactions, making it valuable for prodrug development .
Substituent Variations
tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (11c)
tert-Butyl (2S,4R)-4-hydroxy-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- CAS: Not specified .
- Key Differences : The hydroxymethyl group is substituted with a pyrrolidine carboxamide, introducing a secondary amide. This increases rigidity and hydrogen-bonding capacity, improving binding to protease active sites (e.g., IC₅₀: 12 nM vs. 45 nM for the parent compound) .
Fluorinated Analogues
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-pyrrolidine-1-carboxylate
- CAS: Not specified .
- Key Differences : Fluorination at the 4-position introduces electronegativity, enhancing metabolic stability (t₁/₂ in liver microsomes: 120 min vs. 60 min for the parent compound). This is critical for optimizing pharmacokinetics in drug candidates .
Biological Activity
(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 141850-54-6, is a pyrrolidine derivative notable for its structural properties and potential biological activities. This compound has garnered attention in pharmaceutical research due to its role as a chiral building block and its applications in developing biologically active compounds.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- Structure : The compound contains hydroxyl and carboxylate functional groups, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various enzymes and receptors. These interactions can modulate the activity of target proteins, leading to diverse biological effects. The precise mechanisms depend on the specific applications of the compound.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been investigated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that derivatives of pyrrolidine compounds showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This dual inhibition could contribute to improved cognitive function by increasing acetylcholine levels in the brain.
Antiviral Properties
The compound is also being investigated for its antiviral potential. Studies suggest that pyrrolidine derivatives can interfere with viral replication processes, making them candidates for further development as antiviral agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2R,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Structure | Anticancer |
| (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Structure | Neuroprotective |
| (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Structure | Antiviral |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the pyrrolidine structure enhanced apoptosis rates significantly compared to traditional chemotherapeutics .
- Neuroprotective Activity : In a comparative study of cholinesterase inhibitors, this compound exhibited superior inhibition of AChE compared to other tested compounds, suggesting its potential utility in treating Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and what key reaction conditions are involved?
The compound is synthesized via multi-step sequences involving protective group strategies. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups is commonly employed, followed by deprotection under controlled conditions (e.g., TBAF in THF). Key steps include Grignard reactions for side-chain elongation and flash column chromatography (hexane/EtOAC gradients) for purification. Reaction yields are optimized by adjusting stoichiometry and temperature (e.g., 20–25°C for silylation) .
Q. Which analytical methods are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR: ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR in CDCl₃ confirms stereochemistry via coupling constants (e.g., J = 3.6–4.2 Hz for pyrrolidine protons), while HRMS validates molecular weight (e.g., [M+H]⁺ calculated: 217.2622, observed: 217.2625). Purity is assessed using HPLC (≥95%) and thin-layer chromatography (TLC) .
Q. What are the common derivatives of this compound, and what are their research applications?
Derivatives include anticancer analogs like tert-butyl (2R,4R)-4-hydroxy-2-(3-(4-octylphenyl)-3-oxopropyl)pyrrolidine-1-carboxylate, which are evaluated for dual targeting of sphingosine-1-phosphate receptors and apoptosis pathways. Modifications at the hydroxymethyl or tert-butyl groups enhance bioavailability or receptor affinity .
Q. How should stability and storage conditions be managed for this compound?
The compound is typically stored as a hydrochloride salt at –20°C under inert gas (e.g., N₂) to prevent oxidation. Lyophilization from aqueous solutions ensures long-term stability. Purity degradation (<95%) is monitored via periodic NMR and MS analysis .
Advanced Research Questions
Q. How can stereochemical inconsistencies in spectral data be resolved during synthesis?
Enantiomeric pairs (e.g., (2R,4R) vs. (2S,4S)) are distinguished using polarimetry ([α]²⁵D values) and chiral HPLC. For example, (2R,4R)-enantiomers show [α]²⁵D = +38.1° (c 1.65, CHCl₃), while their mirror images exhibit opposite rotations. X-ray crystallography may also resolve ambiguous NOE correlations .
Q. What strategies improve reaction yields in multi-step syntheses involving this compound?
Yield optimization involves:
Q. How can contradictory spectral data between synthetic batches be systematically addressed?
Contradictions arise from residual solvents or diastereomeric impurities. Strategies include:
Q. What methodologies are used to optimize pharmacological properties of derivatives for dual-target therapies?
Structure-activity relationship (SAR) studies focus on:
- Side-chain elongation : Introducing 4-octylphenyl groups enhances lipophilicity (logP ∼4.2) and membrane permeability .
- Carbamate vs. amide linkages : Carbamates (e.g., Boc) improve metabolic stability over amides in vivo .
- In silico docking : Molecular dynamics simulations predict binding affinities to targets like μ-opioid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
